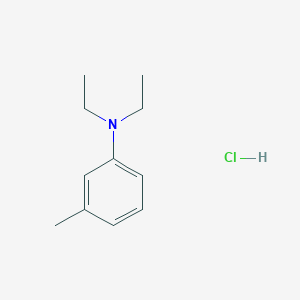

N,N-Diethyl-3-methylaniline Hydrochloride

Vue d'ensemble

Description

N,N-Diethyl-3-methylaniline Hydrochloride: is a chemical compound with the molecular formula C11H17N.HCl . It is a derivative of N,N-Diethyl-m-toluidine , which is an aromatic amine. This compound is typically used in various industrial applications, including as an intermediate in the synthesis of dyes and other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of N,N-Diethyl-3-methylaniline Hydrochloride typically begins with .

Hydrochloride Formation: The N,N-Diethyl-m-toluidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: In industrial settings, the batch process is commonly used where the reactants are mixed in a reactor and allowed to react under controlled conditions.

Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into the reactor, and the product is continuously removed.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N,N-Diethyl-3-methylaniline Hydrochloride can undergo oxidation reactions to form various oxidation products.

Reduction: It can also be reduced under suitable conditions to form reduced amine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include and .

Reducing Agents: Reducing agents such as and are used for reduction reactions.

Substitution Reagents: Electrophilic reagents like halogens and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of N,N-Diethyl-m-toluidine.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

N,N-Diethyl-3-methylaniline hydrochloride is predominantly employed as an intermediate in organic synthesis. Its role as a nucleophile allows it to participate in several reactions:

- Amination Reactions : It can be used to synthesize various amines through nucleophilic substitution reactions.

- Formation of Dyes : The compound acts as a precursor in the production of azo dyes, which are widely used in textiles and inks due to their vibrant colors.

Case Study: Synthesis of Azo Dyes

In a study focused on the synthesis of azo dyes, this compound was reacted with diazonium salts. The resulting azo compounds exhibited excellent dyeing properties on cotton fabrics, demonstrating the compound's utility in the dye industry .

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications:

- Antidepressant Activity : Research indicates that derivatives of N,N-diethyl-3-methylaniline exhibit significant antidepressant properties, making them candidates for further pharmacological studies.

Case Study: Antidepressant Properties

A study published in a peer-reviewed journal highlighted the antidepressant effects of a series of N,N-diethyl-3-methylaniline derivatives. The compounds were tested on animal models, showing marked improvements in depressive behaviors compared to control groups .

Agrochemical Uses

In agrochemistry, this compound has been utilized as an intermediate for synthesizing herbicides and pesticides. Its ability to modify biological activity makes it valuable for developing new agrochemical products.

Analytical Chemistry

The compound is also employed in analytical chemistry for various purposes:

- Chromatography : It serves as a standard reference material in chromatographic techniques such as HPLC and GC-MS.

Data Table: Analytical Applications

Environmental Chemistry

Recent studies have investigated the environmental impact of this compound, particularly its degradation products and their effects on aquatic ecosystems. Understanding these impacts is crucial for regulatory compliance and environmental protection.

Case Study: Environmental Impact Assessment

An environmental assessment analyzed the degradation pathways of this compound in aquatic systems. The study found that while the compound itself is stable, its degradation products could pose risks to aquatic life .

Mécanisme D'action

The mechanism of action of N,N-Diethyl-3-methylaniline Hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions due to the presence of the amine group. It can also participate in redox reactions, where it can either donate or accept electrons . The exact molecular pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-m-toluidine: This compound is similar in structure but has methyl groups instead of ethyl groups attached to the nitrogen atom.

N,N-Diethyl-p-toluidine: This compound has a similar structure but with the methyl group in the para position instead of the meta position.

Uniqueness:

Activité Biologique

N,N-Diethyl-3-methylaniline hydrochloride, commonly referred to as DEET, is a well-known insect repellent that has been extensively studied for its biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, toxicity, and applications in various fields.

- IUPAC Name : N,N-Diethyl-3-methylaniline

- CAS Number : 91-67-8

- Molecular Formula : C11H17N

- Molecular Weight : 163.26 g/mol

DEET primarily functions as an insect repellent by interfering with the sensory receptors of mosquitoes and other insects. The compound is believed to block the olfactory receptors that detect carbon dioxide and lactic acid, substances that are typically emitted by humans and animals. This disruption reduces the ability of insects to locate their hosts.

Insect Repellency

A significant body of research has focused on the efficacy of DEET against various mosquito species. A study evaluated the repellency of DEET and its analogs against Aedes aegypti and Anopheles stephensi, demonstrating that DEET effectively reduced mosquito attraction in controlled laboratory settings .

Toxicity Studies

Toxicological assessments have indicated that DEET can exhibit adverse effects at high concentrations. Research involving animal models has established a no observed adverse effect level (NOAEL) at doses around 10 mg/kg body weight. Higher doses resulted in increased liver enzyme levels and other pathological changes .

Case Studies

- Skin Permeation Studies : Research aimed at reducing skin permeation of DEET revealed that encapsulating DEET in microparticles significantly decreased its absorption through the skin while maintaining repellent efficacy. This formulation approach is particularly relevant for reducing potential toxicity in sensitive populations such as children and pregnant women .

- Metabolic Pathways : Investigations into the metabolic pathways of DEET have shown that it undergoes N-demethylation and N-oxidation, leading to various metabolites that may contribute to its biological effects. Understanding these pathways is crucial for assessing both efficacy and safety .

Comparative Efficacy Table

Propriétés

IUPAC Name |

N,N-diethyl-3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-12(5-2)11-8-6-7-10(3)9-11;/h6-9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODGKWBBSLNAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335109 | |

| Record name | N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89074-92-0 | |

| Record name | N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-m-toluidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.